molecular formula C18H20N2O3S B2864421 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 384349-48-8

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2864421
CAS RN: 384349-48-8
M. Wt: 344.43
InChI Key: IFXFCNKXWCGCQP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that has shown promising results in various biological assays, making it a potential candidate for further research.

Scientific Research Applications

Green Synthesis Methods

Researchers have developed green and efficient synthesis methods for pyrazole derivatives, highlighting the importance of environmental sustainability in chemical synthesis. For instance, disulfonic acid imidazolium chloroaluminate has been used as a new acidic and heterogeneous catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot multi-component condensation. This method emphasizes solvent-free conditions, underscoring the push towards more eco-friendly synthesis techniques (Moosavi‐Zare et al., 2013).

Medicinal Chemistry and Drug Design

Pyrazole derivatives are actively investigated for their potential in drug development due to their significant biological activities. Novel pyrazole carbaldehyde derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have been carried out to examine the interaction between these compounds and enzymes such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase, responsible for inflammation and breast cancer, respectively. This research is pivotal in identifying new therapeutic agents (Thangarasu et al., 2019).

Corrosion Inhibition

Pyranopyrazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in HCl solution. The study provides insights into the mechanism of corrosion inhibition, including adsorption behavior and surface interaction, through gravimetric, electrochemical, and theoretical studies. These findings have implications for developing more effective corrosion inhibitors in industrial applications (Yadav et al., 2016).

Synthesis and Characterization of Novel Compounds

The research also delves into the synthesis and characterization of new pyrazole derivatives, exploring their structural and electronic properties. For example, the tandem reaction of propargyl alcohol and N-sulfonylhydrazone has been utilized for the synthesis of dihydropyrazole, demonstrating an efficient strategy for generating compounds with potential application in various fields including pharmaceuticals and materials science (Zhu et al., 2011).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)24(3,21)22)14-8-10-16(23-2)11-9-14/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFCNKXWCGCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

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